molecular formula C18H21ClN4O B2395748 2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE CAS No. 1448132-91-9

2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE

Cat. No.: B2395748
CAS No.: 1448132-91-9
M. Wt: 344.84
InChI Key: WNGDULQAVIDVBS-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE is a synthetic organic compound. It features a chlorophenyl group, a pyrrolidinylpyrimidinyl moiety, and an acetamide functional group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the pyrrolidine ring: This can be achieved by reacting the pyrimidine intermediate with a suitable pyrrolidine derivative.

    Attachment of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.

    Formation of the acetamide group:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE may have several scientific research applications, including:

    Medicinal Chemistry: Exploration as a potential therapeutic agent due to its structural features.

    Biological Studies: Investigation of its biological activity and interactions with biological targets.

    Chemical Biology: Use as a tool compound to study specific biochemical pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE would depend on its specific biological target. Generally, such compounds may:

    Bind to specific receptors or enzymes: Modulating their activity.

    Interact with DNA or RNA: Affecting gene expression or protein synthesis.

    Disrupt cellular processes: Leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-N-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide: A similar compound with a methyl group instead of a dimethyl group.

    2-(4-Chlorophenyl)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)propionamide: A similar compound with a propionamide group instead of an acetamide group.

Uniqueness

2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its biological activity, stability, and reactivity.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-12-17(13(2)21-18(20-12)23-9-3-4-10-23)22-16(24)11-14-5-7-15(19)8-6-14/h5-8H,3-4,9-11H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGDULQAVIDVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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